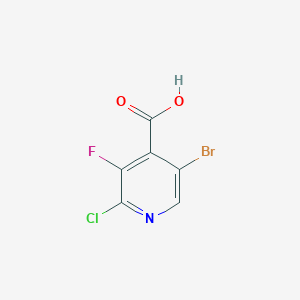
5-Bromo-2-chloro-3-fluoroisonicotinic acid
Vue d'ensemble
Description
5-Bromo-2-chloro-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-3-fluoroisonicotinic acid can be represented by the SMILES stringO=C(C1=C(F)C(Cl)=NC=C1Br)O . This indicates that the molecule consists of a bromine (Br), a chlorine (Cl), and a fluorine (F) atom attached to different positions of an isonicotinic acid molecule. Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-fluoroisonicotinic acid is a solid substance . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemoselective Functionalization
5-Bromo-2-chloro-3-fluoroisonicotinic acid's chemoselective functionalization is a significant area of research. Stroup, Szklennik, Forster, and Serrano-Wu (2007) describe the selective amination of 5-bromo-2-chloro-3-fluoropyridine, a related compound. This process involves catalytic amination conditions leading to selective substitution at specific positions on the compound. Such functionalization demonstrates the compound's potential in developing specialized chemical reactions and syntheses (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Disubstituted Fluoropyridines
Sutherland and Gallagher (2003) explored the synthesis of disubstituted fluoropyridines using a related compound, 5-bromo-2-fluoro-3-pyridylboronic acid. Their work highlights the versatility of such compounds in synthesizing a range of substituted pyridines, which are crucial in medicinal chemistry and organic synthesis (Sutherland & Gallagher, 2003).
Structural Manifolds from a Common Precursor
Schlosser and Bobbio (2002) discuss creating structural manifolds from a common precursor, including 5-chloro-2,3-difluoropyridine and its derivatives. Their research demonstrates the compound's utility in generating a variety of structurally diverse pyridines, highlighting its versatility in organic synthesis (Schlosser & Bobbio, 2002).
Regioselective Ortho-Lithiation
Mongin and Schlosser (1996) investigated the regioselective ortho-lithiation of fluoroarenes, including those with chlorine and bromine substituents. This study shows the potential for highly selective and controlled chemical modifications, essential in developing complex organic molecules (Mongin & Schlosser, 1996).
Halogen-rich Intermediate for Synthesis
Wu, Porter, Frennesson, and Saulnier (2022) presented the synthesis of pentasubstituted pyridines using halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. Their work underscores the compound's role in generating complex molecular architectures, which is pivotal in pharmaceuticals and advanced materials research (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEABXBWDWKXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-fluoroisonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




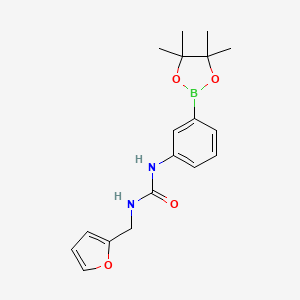
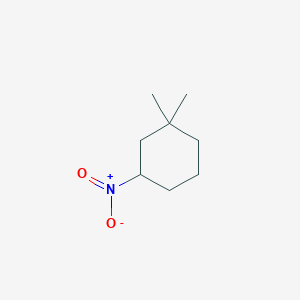
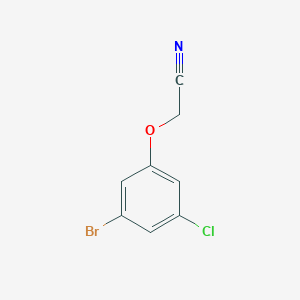
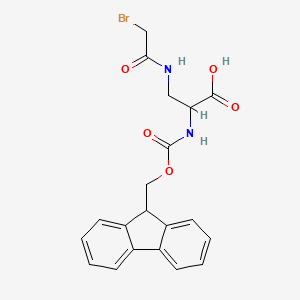
![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)
![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)
![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)
![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)
